2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate
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Overview
Description
2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate is a complex organic compound that features prominently in various chemical and industrial applications. This compound is characterized by its unique structure, which includes two phthalimidomethyl groups attached to a 1,3-propanediol backbone, with both hydroxyl groups acetylated. The presence of phthalimide groups imparts significant stability and reactivity to the molecule, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate typically involves the reaction of 2,2-Bis-(hydroxymethyl)-1,3-propanediol with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as benzene or toluene. Anhydrous ferrous sulfate is often used as a catalyst to facilitate the formation of the phthalimide groups .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to accelerate the condensation reaction, providing a more efficient and environmentally friendly method .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the phthalimide groups into amines.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents.
Industry: The compound is employed in the production of polymers, resins, and other materials with specialized properties .
Mechanism of Action
The mechanism by which 2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate exerts its effects involves the interaction of its functional groups with various molecular targets. The phthalimide groups can form stable complexes with metal ions, while the acetyl groups can undergo hydrolysis to release acetic acid. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis-(hydroxymethyl)propionic acid: This compound shares a similar backbone but lacks the phthalimide and acetyl groups.
2,2-Bis-(hydroxymethyl)propane-1,3-diol: Another related compound, differing in the absence of phthalimide groups.
2,2-Bis-(trimethylsilyl)biphenyl: A structurally different compound but with similar applications in organic synthesis .
Uniqueness
The uniqueness of 2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate lies in its dual phthalimide groups, which provide enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust intermediates and stable end products.
Properties
CAS No. |
102883-84-1 |
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Molecular Formula |
C25H22N2O8 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
[2-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)-2-[(1,3-dioxoisoindol-2-yl)methyl]propyl] acetate |
InChI |
InChI=1S/C25H22N2O8/c1-15(28)34-13-25(14-35-16(2)29,11-26-21(30)17-7-3-4-8-18(17)22(26)31)12-27-23(32)19-9-5-6-10-20(19)24(27)33/h3-10H,11-14H2,1-2H3 |
InChI Key |
XMVDRTLPWWRNNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(CN1C(=O)C2=CC=CC=C2C1=O)(CN3C(=O)C4=CC=CC=C4C3=O)COC(=O)C |
Origin of Product |
United States |
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